

# SHEN26 dosage and administration in clinical trials

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **SHEN26**

Cat. No.: **B14083366**

[Get Quote](#)

## Application Notes and Protocols for SHEN26

### Introduction

**SHEN26** (also known as ATV014) is an investigational oral antiviral agent being developed for the treatment of COVID-19. It is a prodrug of the nucleoside analog GS-441524, which acts as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp). By targeting this crucial enzyme, **SHEN26** disrupts viral replication. This document provides a summary of the dosage and administration of **SHEN26** as investigated in clinical trials, along with relevant protocols and its mechanism of action.

### Mechanism of Action

**SHEN26** is an orally bioavailable small molecule that, after administration, is converted into its active form, GS-441524 triphosphate. This active metabolite mimics a natural nucleotide and is incorporated into the nascent viral RNA chain by the RdRp. The incorporation of GS-441524 triphosphate leads to premature termination of RNA synthesis, thereby inhibiting viral replication.



[Click to download full resolution via product page](#)

**Caption:** Mechanism of action of **SHEN26**.

## Dosage and Administration in Clinical Trials

Clinical trials have evaluated **SHEN26** in both healthy volunteers (Phase I) and patients with mild to moderate COVID-19 (Phase II). The administration route for all studies was oral.

### Phase I Clinical Trial (NCT05504746)

This study aimed to assess the safety, tolerability, and pharmacokinetics of **SHEN26** in healthy adult subjects.[1][2][3] The trial consisted of a single ascending-dose (SAD) and a multiple ascending-dose (MAD) component.[2][3]

Table 1: Phase I Dosing Regimens

| Study Component               | Dosage                                         | Administration Schedule                                 |
|-------------------------------|------------------------------------------------|---------------------------------------------------------|
| Single Ascending-Dose (SAD)   | 50 mg, 100 mg, 200 mg, 400 mg, 800 mg, 1200 mg | Single oral dose[1]                                     |
| Multiple Ascending-Dose (MAD) | 200 mg, 400 mg, 600 mg                         | Twice daily for 5 consecutive days[1]                   |
| Food-Effect                   | 800 mg                                         | Single oral dose with a standard or high-fat meal[2][3] |

## Phase II Clinical Trial (NCT05676073)

This multicenter, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of **SHEN26** in adult patients with mild to moderate COVID-19.[1][4][5][6]

Table 2: Phase II Dosing Regimens

| Treatment Group | Dosage           | Administration Schedule                                                         |
|-----------------|------------------|---------------------------------------------------------------------------------|
| Low-Dose        | 200 mg           | Orally, specific frequency not detailed but likely once or twice daily[1][5][6] |
| High-Dose       | 400 mg           | Orally, specific frequency not detailed but likely once or twice daily[1][5][6] |
| Placebo         | Matching Placebo | Orally, same schedule as active arms[1][5][6]                                   |

## Experimental Protocols

The following protocols are based on the methodologies described in the publications of the **SHEN26** clinical trials.

## Phase II Efficacy and Safety Trial Protocol Overview

### 1. Patient Population:

- Inclusion Criteria: Adult patients (18-65 years) with a confirmed positive SARS-CoV-2 RT-PCR test within 5 days of enrollment and a diagnosis of mild to moderate COVID-19.[7]
- Exclusion Criteria: Recent treatment with other antiviral drugs, systemic or inhaled steroids for COVID-19, dialysis, known allergies to the study drug, pregnancy or breastfeeding, and participation in other clinical trials within one month.[7]

## 2. Study Design:

- A multicenter, randomized, double-blind, placebo-controlled trial with patients randomized in a 1:1:1 ratio to receive a low dose of **SHEN26** (200 mg), a high dose of **SHEN26** (400 mg), or a placebo.[1][5][6]

## 3. Outcome Measures:

- Primary Outcome: Change in viral RNA levels from baseline to Day 7.[1][5][6]
- Secondary Outcomes: Changes in viral RNA levels at Days 3, 5, 10, and 28, and the time to viral clearance.[1][5]

## 4. Safety Monitoring:

- Adverse events were monitored throughout the study.
- Renal and hepatic function were assessed.[1]

[Click to download full resolution via product page](#)**Caption:** Workflow of the Phase II clinical trial for **SHEN26**.

## Summary of Clinical Findings

### Pharmacokinetics:

- In the Phase I SAD trial, the plasma concentration of the active metabolite of **SHEN26** increased in a dose-proportional manner in the 50-400 mg range.[2][3]
- Food, particularly a high-fat meal, was found to increase the absorption of **SHEN26**.[2][3]

### Efficacy:

- In the Phase II trial, the 400 mg dose of **SHEN26** showed a significantly greater reduction in viral load on Day 3 and Day 5 compared to the placebo group.[1][4][5][6]
- The effects of **SHEN26** on viral load were observed to be dose-dependent.[1][4]

### Safety and Tolerability:

- **SHEN26** was found to be safe and well-tolerated in both Phase I and Phase II trials.[1][2]
- Most adverse events reported were mild and resolved without treatment.[2][3]
- No serious adverse events related to **SHEN26**, including hepatotoxicity or worsening of renal function, were observed.[1]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Efficacy and safety of SHEN26, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, tolerability, and pharmacokinetics of the novel RdRp inhibitor SHEN26 against SARS-CoV-2: a randomized, placebo-controlled, double-blind Phase I study in healthy

subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]
- 4. Efficacy and safety of SHEN26, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial | springermedizin.de [springermedizin.de]
- 5. COVID-19 | Efficacy and safety of SHEN26, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial | springermedicine.com [springermedicine.com]
- 6. Efficacy and safety of SHEN26, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [SHEN26 dosage and administration in clinical trials]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14083366#shen26-dosage-and-administration-in-clinical-trials\]](https://www.benchchem.com/product/b14083366#shen26-dosage-and-administration-in-clinical-trials)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)